An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(tert-butyl)butanamide
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(tert-butyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-N-(tert-butyl)butanamide. Due to the limited availability of experimentally determined data for this specific compound, this guide also incorporates information from structurally related molecules to provide a predictive understanding of its characteristics. All data is presented with clear sourcing to distinguish between experimentally verified and computed values.
Core Chemical Identity
2-Bromo-N-(tert-butyl)butanamide is a halogenated amide with potential applications in organic synthesis and drug discovery. Its core structure consists of a butyramide backbone substituted with a bromine atom at the alpha-position and a tert-butyl group attached to the nitrogen atom.
| Identifier | Value |
| IUPAC Name | 2-bromo-N-(tert-butyl)butanamide |
| CAS Number | 95904-25-9 |
| Molecular Formula | C8H16BrNO |
| Molecular Weight | 222.13 g/mol [1] |
| Canonical SMILES | CCC(C(=O)NC(C)(C)C)Br |
| InChI Key | DCTDIBXHVGIXFZ-UHFFFAOYSA-N |
| Synonyms | 2-Bromo-N-tert-butyl-butyramide, Butanamide, 2-bromo-N-(1,1-dimethylethyl)- |
Physicochemical Properties
| Property | 2-Bromo-N-(tert-butyl)butanamide (Computed) | 2-Bromo-N-tert-butyl-propanamide (Experimental/Computed) |
| Boiling Point | Not Available | 274.5°C at 760 mmHg[2] |
| Melting Point | Not Available | 81.59°C (Computed)[3] |
| Density | Not Available | 1.271 g/cm³[2] |
| Flash Point | Not Available | 119.8°C[2] |
| Refractive Index | Not Available | 1.471[2] |
| Water Solubility | Not Available | 4988.87 mg/L (Computed)[3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 2-Bromo-N-(tert-butyl)butanamide is not explicitly described in the available literature. However, a general and plausible synthetic route can be adapted from the synthesis of structurally similar N-substituted 2-bromoamides, such as the local anesthetic Etidocaine. The synthesis typically involves the amidation of a 2-bromobutyryl halide with tert-butylamine.
Proposed Synthetic Protocol:
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Reaction Setup: To a solution of tert-butylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), cooled to 0°C in an ice bath.
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Addition of Acyl Halide: 2-Bromobutyryl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the stirred solution of tert-butylamine. A base, such as triethylamine or pyridine (1.1 equivalents), is often included to neutralize the hydrogen chloride byproduct.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Below is a generalized workflow for the synthesis of N-substituted 2-bromoamides.
Caption: Generalized workflow for the synthesis of N-substituted 2-bromoamides.
Spectral Properties
Specific NMR and IR spectra for 2-Bromo-N-(tert-butyl)butanamide are not available. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from similar compounds.
Expected 1H NMR Spectral Data:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| CH3 (butyryl) | Triplet | ~1.0 |
| CH2 | Multiplet | ~1.8-2.2 |
| CH(Br) | Triplet or Doublet of Doublets | ~4.2-4.5 |
| NH | Singlet (broad) | ~6.0-7.5 |
| C(CH3)3 | Singlet | ~1.4 |
Expected 13C NMR Spectral Data:
| Carbon | Approximate Chemical Shift (ppm) |
| C H3 (butyryl) | ~10-15 |
| C H2 | ~25-35 |
| C H(Br) | ~50-60 |
| C =O | ~170-175 |
| C (CH3)3 | ~50-55 |
| C(C H3)3 | ~28-30 |
Expected FT-IR Spectral Data:
| Functional Group | Vibration | Expected Wavenumber (cm-1) |
| N-H | Stretch | 3300-3500 (secondary amide) |
| C-H (alkyl) | Stretch | 2850-3000 |
| C=O (amide I) | Stretch | 1630-1680 |
| N-H (amide II) | Bend | 1510-1570 |
| C-Br | Stretch | 500-600 |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with 2-Bromo-N-(tert-butyl)butanamide. However, the broader class of 2-bromo-amides has been investigated for various biological activities. Some N-substituted 2-bromoamides have been explored for their potential as anticonvulsant agents. Additionally, certain bromoalkanamides have been found to exhibit herbicidal properties. It is important to note that these are general findings for the chemical class, and specific activities of 2-Bromo-N-(tert-butyl)butanamide would require dedicated biological screening and investigation.
Safety and Handling
Conclusion
This technical guide consolidates the currently available information on 2-Bromo-N-(tert-butyl)butanamide. While fundamental identifiers are known, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The provided synthetic protocol and predicted spectral data offer a foundation for future research into this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.
